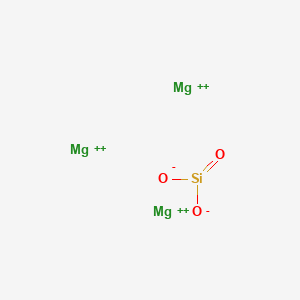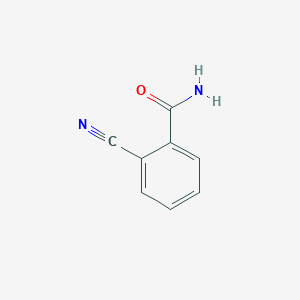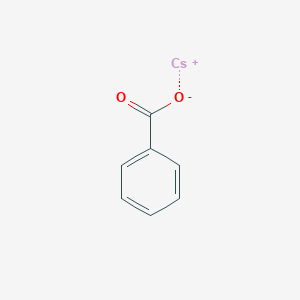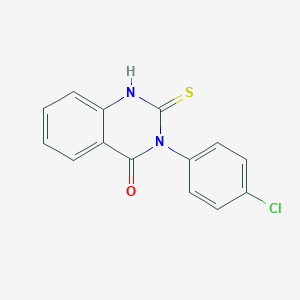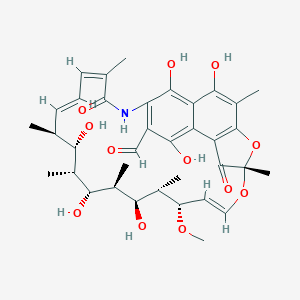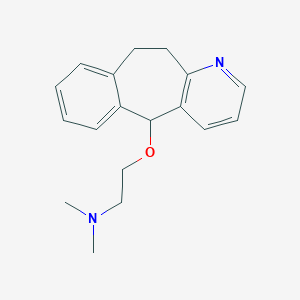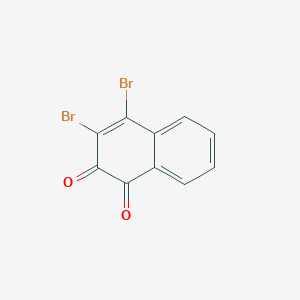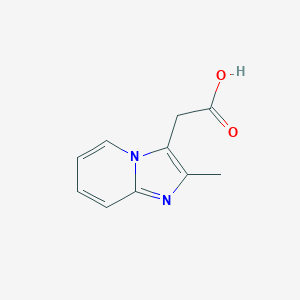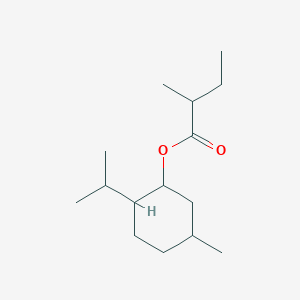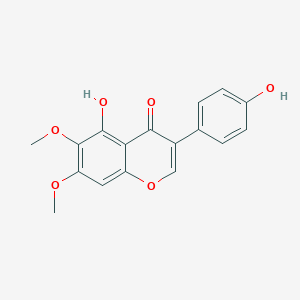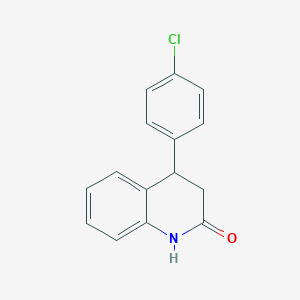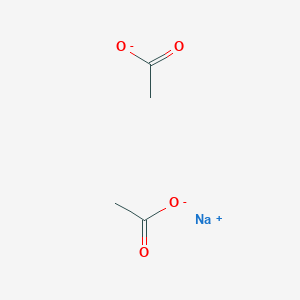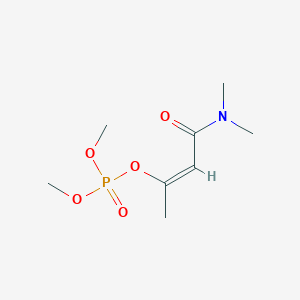
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate, commonly known as DMMP, is a colorless liquid that is widely used in various fields, including chemical synthesis, as a flame retardant, and as a simulant for nerve agents. DMMP is a phosphonate ester and is structurally similar to nerve agents such as sarin and soman. Due to its structural similarity, DMMP has been extensively studied for its potential use in developing sensors and detectors for nerve agents.
Wirkmechanismus
DMMP is structurally similar to nerve agents and can bind to the same acetylcholinesterase enzyme as nerve agents, leading to the inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. This can lead to overstimulation of the nervous system and ultimately result in paralysis and death. However, DMMP is not as potent as nerve agents and is not considered toxic at low concentrations.
Biochemische Und Physiologische Effekte
DMMP has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of cellular signaling pathways. DMMP has also been shown to have neurotoxic effects, including the induction of neuroinflammation and the disruption of neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMMP in lab experiments is its structural similarity to nerve agents, which makes it a useful simulant for studying the effects of nerve agents on the nervous system. DMMP is also relatively stable and can be easily synthesized, making it a cost-effective alternative to nerve agents. However, DMMP is not as potent as nerve agents and may not accurately reflect the effects of nerve agents at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DMMP, including the development of more sensitive and selective sensors and detectors for nerve agents, the synthesis of new phosphonate esters and flame retardants using DMMP as a starting material, and the investigation of the long-term effects of DMMP exposure on human health. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMMP and its potential as a therapeutic agent for neurological disorders.
Synthesemethoden
DMMP can be synthesized using various methods, including the reaction between dimethyl methylphosphonate and dimethylamine, the reaction between methyl vinyl ketone and dimethyl methylphosphonate, and the reaction between methyl vinyl ketone and dimethylamine followed by phosphorylation. The most commonly used method involves the reaction between dimethyl methylphosphonate and dimethylamine in the presence of a catalyst such as triethylamine.
Wissenschaftliche Forschungsanwendungen
DMMP has a wide range of applications in scientific research, including its use as a simulant for nerve agents in the development of sensors and detectors. DMMP is also used in the synthesis of various chemicals, including phosphonate esters and flame retardants. In addition, DMMP is used as a reference standard in analytical chemistry for the detection and quantification of nerve agents.
Eigenschaften
CAS-Nummer |
18250-63-0 |
|---|---|
Produktname |
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate |
Molekularformel |
C8H16NO5P |
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6- |
InChI-Schlüssel |
VEENJGZXVHKXNB-SREVYHEPSA-N |
Isomerische SMILES |
C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC |
SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
Kanonische SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
Dichte |
Relative density (water = 1): 1.216 (15 °C) |
Flammpunkt |
93 °C c.c. |
Andere CAS-Nummern |
18250-63-0 141-66-2 |
Physikalische Beschreibung |
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |
Löslichkeit |
Solubility in water: miscible |
Dampfdruck |
Vapor pressure, Pa at 20 °C: 0.013 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



